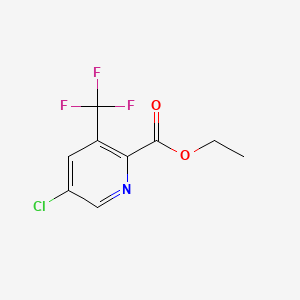

Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCJANFQIOZHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670549 | |

| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198475-50-1 | |

| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate, bearing the CAS number 1198475-50-1 , is a halogenated and trifluoromethylated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of its functional groups—a chloro substituent at the 5-position, a trifluoromethyl group at the 3-position, and an ethyl carboxylate at the 2-position—creates a versatile scaffold for the development of novel bioactive molecules. The trifluoromethyl moiety is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent compounds. This guide provides a comprehensive overview of the chemical's properties, a plausible synthesis pathway, its spectroscopic profile, safety and handling protocols, and its role as a key building block in the design of advanced chemical entities.

Introduction and Structural Elucidation

The pyridine ring is a foundational scaffold in a multitude of FDA-approved drugs and agrochemicals, prized for its electronic properties and ability to engage in hydrogen bonding. The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile. This is attributed to the high electronegativity of fluorine, which can modulate the pKa of nearby functionalities and influence molecular conformation.

It is crucial to distinguish this compound (CAS: 1198475-50-1) from its isomer, Ethyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate (CAS: 128073-16-5). While structurally similar, the differing positions of the chloro and trifluoromethyl groups can lead to distinct chemical reactivity and biological activity. This guide focuses exclusively on the 5-chloro-3-(trifluoromethyl) isomer.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1198475-50-1 | [1] |

| Molecular Formula | C₉H₇ClF₃NO₂ | [1] |

| Molecular Weight | 253.61 g/mol | |

| IUPAC Name | ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | General chemical knowledge |

| Boiling Point | Not available; estimated to be similar to its isomer (276.8 °C at 760 mmHg) | [2] |

| Density | Not available; estimated to be similar to its isomer (1.389 g/cm³) | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General chemical knowledge |

Synthesis and Reaction Mechanisms

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyridine chemistry. The most logical approach involves the esterification of the corresponding carboxylic acid, 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid.

Proposed Synthesis of the Carboxylic Acid Precursor

The synthesis of the key intermediate, 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid, can be approached through a multi-step process starting from a suitable pyridine precursor. One potential route is outlined below:

Caption: Proposed synthesis of the carboxylic acid precursor.

Detailed Protocol: Esterification

The final step is a classic Fischer esterification of the synthesized carboxylic acid.

Protocol: Fischer Esterification of 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.4 ppm, and a quartet for the methylene protons (-CH₂-) around δ 4.4 ppm.

-

Pyridine Ring Protons: Two doublets are anticipated in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. Their precise chemical shifts would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

Predicted ¹³C NMR Spectrum

-

Ethyl Group: Signals for the methyl and methylene carbons are expected around δ 14 ppm and δ 62 ppm, respectively.

-

Ester Carbonyl: The carbonyl carbon of the ester group should appear around δ 165 ppm.

-

Pyridine Ring Carbons: The carbons of the pyridine ring will show characteristic shifts, with the carbon attached to the trifluoromethyl group exhibiting a quartet due to C-F coupling.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the ethoxy group (-OEt) from the ester and potentially the trifluoromethyl radical (·CF₃).

Applications in Drug Discovery and Agrochemicals

The 5-chloro-3-(trifluoromethyl)pyridine scaffold is a "privileged structure" in medicinal and agrochemical research. The presence and positioning of the chloro and trifluoromethyl groups offer several advantages:

-

Metabolic Stability: The trifluoromethyl group can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.

-

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.

-

Orthogonal Reactivity: The chloro and ester functionalities provide handles for further chemical modifications, such as cross-coupling reactions at the chloro position or amide bond formation at the ester position, allowing for the construction of diverse chemical libraries.

This compound serves as a key building block for the synthesis of more complex molecules, including potential kinase inhibitors, GPCR modulators, and novel herbicides and insecticides.[3]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate, a key fluorinated pyridine intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. The document details its physicochemical properties, outlines a robust synthetic pathway, and provides in-depth guidance on its analytical characterization. Furthermore, this guide explores the compound's application in modern drug discovery, highlighting its role as a critical building block for complex therapeutic agents. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a ubiquitous motif in bioactive compounds, when combined with these fluorine-containing substituents, gives rise to a class of intermediates with significant potential in the development of novel drugs and agrochemicals.[2][3] this compound is a prime example of such a valuable building block, offering multiple reaction sites for further chemical elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | [4] |

| Molecular Weight | 253.61 g/mol | [4] |

| CAS Number | 128073-16-5 | [4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 276.8 °C at 760 mmHg | [2][5] |

| Density | 1.389 g/cm³ | [2][5] |

| Flash Point | 121.2 °C | [2][5] |

| LogP | 2.93 | [2] |

| Refractive Index | 1.466 | [2][5] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol. This method offers a direct and relatively high-yielding route to the desired ester.

Synthetic Workflow

Caption: Palladium-catalyzed carbonylation workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Ethanol (anhydrous)

-

Carbon Monoxide (high purity)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Sodium Acetate (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Anhydrous ethanol and toluene are added to the reactor. The use of anhydrous solvents is crucial to prevent side reactions.

-

Reaction Conditions: The autoclave is sealed and purged several times with carbon monoxide gas before being pressurized to the desired pressure (e.g., 11400.8 Torr). The reaction mixture is then heated to 120 °C with vigorous stirring for 2 hours.[2]

-

Work-up: After cooling to room temperature, the excess carbon monoxide is carefully vented. The reaction mixture is filtered to remove the catalyst and any inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale Behind Experimental Choices

-

Catalyst System: The combination of a palladium catalyst and a phosphine ligand is standard for carbonylation reactions. The ligand helps to stabilize the palladium center and facilitate the catalytic cycle.

-

Base: Sodium acetate acts as a base to neutralize the HCl generated during the reaction, which is essential for catalyst stability and product yield.

-

Solvent: Toluene is a common high-boiling solvent suitable for this type of reaction, while ethanol serves as both a reactant and a co-solvent.

-

Pressure and Temperature: The elevated pressure of carbon monoxide and the high temperature are necessary to drive the reaction forward at a reasonable rate.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet around 4.4 ppm (2H) and a triplet around 1.4 ppm (3H), corresponding to the ethyl ester group. The two aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically between 7.5 and 9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyridine ring (between 120 and 160 ppm), the trifluoromethyl carbon (a quartet around 123 ppm due to C-F coupling), and the two carbons of the ethyl group (around 62 and 14 ppm).[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Other significant peaks will include C-Cl stretching, C-F stretching of the trifluoromethyl group, and various C-C and C-N stretching vibrations of the pyridine ring.[10]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 253. The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), followed by the loss of carbon monoxide (-CO).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its trifluoromethyl and chloro substituents provide both steric and electronic properties that can be exploited in drug design.

Role as a Key Building Block

This compound serves as a scaffold for the introduction of further chemical diversity. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The chloro group can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Example Application: Synthesis of Esaxerenone Analogues

While not a direct precursor, the structural motif of this compound is highly relevant to the synthesis of modern pharmaceuticals. For instance, the closely related compound, Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate, is a key intermediate in the synthesis of Esaxerenone , a non-steroidal mineralocorticoid receptor antagonist used for the treatment of hypertension.[11] This highlights the utility of such substituted heterocyclic carboxylates in building complex, biologically active molecules.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. apicule.com [apicule.com]

An In-depth Technical Guide to Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is a highly functionalized heterocyclic compound of significant interest in the fields of agrochemical and pharmaceutical research. Its structure, featuring a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and an ethyl carboxylate moiety, makes it a versatile synthetic intermediate. The presence of the trifluoromethyl group is particularly noteworthy, as this substituent is known to enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this valuable building block, with a focus on the scientific principles that underpin its use in modern chemical research.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClF₃NO₂ | [3][4] |

| Molecular Weight | 253.61 g/mol | [3][4] |

| CAS Number | 128073-16-5 | [3][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 276.8 °C at 760 mmHg | [4] |

| Density | 1.389 g/cm³ | [4] |

| Refractive Index | 1.466 | [4] |

| LogP | 2.93 | [4] |

| Synonyms | Ethyl 3-chloro-5-(trifluoromethyl)picolinate, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid ethyl ester | [3][4] |

Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and industrially relevant method for the synthesis of this compound is the palladium-catalyzed alkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine. This reaction offers a direct and efficient route to the desired product.

Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation

This protocol is based on established methods for the carbonylation of halopyridines.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Ethanol (anhydrous)

-

Carbon monoxide (gas)

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Sodium acetate (anhydrous)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Autoclave reactor system

Procedure:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane in an anhydrous solvent such as toluene.

-

Reaction Mixture Preparation: Anhydrous ethanol is added to the reactor. The reactor is then sealed and purged several times with nitrogen gas to ensure an inert atmosphere.

-

Carbonylation: The reactor is pressurized with carbon monoxide to a pressure of approximately 11400 Torr (15 atm). The reaction mixture is then heated to 120 °C with vigorous stirring.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, the excess carbon monoxide pressure is carefully released. The reaction mixture is filtered to remove the catalyst and any inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.

Causality in Experimental Design:

-

Choice of Catalyst: Palladium complexes are highly effective catalysts for carbonylation reactions due to their ability to undergo oxidative addition with aryl halides and subsequent migratory insertion of carbon monoxide. The use of a phosphine ligand, such as triphenylphosphine in the palladium complex and the bidentate dppb, is crucial for stabilizing the palladium center and promoting the catalytic cycle.

-

Role of the Base: Sodium acetate acts as a base to neutralize the hydrogen chloride that is formed during the reaction, preventing the protonation of the pyridine nitrogen and deactivation of the catalyst.

-

Reaction Conditions: The use of elevated temperature and pressure is necessary to ensure a sufficient concentration of dissolved carbon monoxide in the reaction mixture and to overcome the activation energy of the catalytic steps.

Visualizing the Synthesis Workflow

Caption: Palladium-Catalyzed Synthesis of the Target Compound.

Spectroscopic Characterization

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the pyridine ring.

-

Ethyl Protons: A quartet around δ 4.4-4.5 ppm (2H, -OCH₂ CH₃) and a triplet around δ 1.4-1.5 ppm (3H, -OCH₂CH₃ ). The quartet arises from the coupling of the methylene protons with the adjacent methyl protons, and the triplet arises from the coupling of the methyl protons with the adjacent methylene protons.

-

Pyridine Protons: Two distinct signals in the aromatic region (δ 7.5-9.0 ppm). The proton at the 4-position and the proton at the 6-position will appear as singlets or narrowly split doublets due to the absence of adjacent protons. Their exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and carboxylate groups.

13C NMR Spectroscopy

The 13C NMR spectrum will display signals for the nine carbon atoms in the molecule.

-

Ethyl Carbons: A signal for the methylene carbon (-OC H₂CH₃) around δ 60-65 ppm and a signal for the methyl carbon (-OCH₂C H₃) around δ 14-15 ppm.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon (C =O) in the range of δ 160-170 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other pyridine carbons will be influenced by the substituents.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will also appear as a quartet in the 13C NMR spectrum, typically in the region of δ 120-130 ppm, with a large C-F coupling constant.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 253 and 255 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45), the entire ester group (-COOCH₂CH₃, m/z 73), and the trifluoromethyl group (-CF₃, m/z 69).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-O Stretch: A strong absorption in the region of 1200-1300 cm⁻¹ for the C-O stretching of the ester.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Applications in Agrochemical and Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of high-value molecules, particularly in the agrochemical sector.

Key Intermediate in the Synthesis of Fluopyram

The most prominent application of this compound is as a precursor to the fungicide and nematicide Fluopyram.[5] Fluopyram is a succinate dehydrogenase inhibitor (SDHI) that is effective against a broad spectrum of plant pathogens. The synthesis of Fluopyram involves the conversion of this compound into a key amine intermediate, which is then coupled with 2-(trifluoromethyl)benzoyl chloride.

Visualizing the Role in Fluopyram Synthesis

Caption: Role as a precursor in Fluopyram synthesis.

Potential in Drug Discovery

The trifluoromethyl-pyridine scaffold is a privileged structure in medicinal chemistry due to its favorable electronic and pharmacokinetic properties. While specific examples of marketed drugs derived directly from this compound are not widely documented, its structural motifs are present in various biologically active compounds. The strategic placement of the chloro, trifluoromethyl, and carboxylate groups provides multiple reaction sites for diversification, making it an attractive starting point for the synthesis of compound libraries for drug discovery screening. The trifluoromethyl group, in particular, can enhance a molecule's metabolic stability and its ability to cross cell membranes, which are desirable characteristics for drug candidates.[2][6]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined role in the agrochemical industry and significant potential in pharmaceutical research. Its efficient synthesis via palladium-catalyzed carbonylation and the strategic combination of reactive functional groups make it a cornerstone for the construction of complex, biologically active molecules. As the demand for novel agrochemicals and pharmaceuticals continues to grow, the importance of such versatile building blocks in enabling innovation is undeniable.

References

-

A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (n.d.). Retrieved from [Link]

-

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558. PubChem. (n.d.). Retrieved from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023, November 8). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved from [Link]

-

Process for the production of particles comprising active agrochemical ingredients in amorphous form. Justia Patents. (2014, May 27). Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, May). PubMed Central. Retrieved from [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate

Introduction

This compound is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] The unique substitution pattern on the pyridine ring, featuring a chlorine atom, a trifluoromethyl group, and an ethyl ester, imparts specific reactivity and physical characteristics that are pivotal for its application in complex synthetic pathways.[1] Understanding the physical properties of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective handling, purification, reaction optimization, and quality control in a research and development setting.

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific context and field-proven methodologies for its characterization. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is the cornerstone of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate[2][3][4] |

| CAS Number | 128073-16-5[2][3][5][6] |

| Molecular Formula | C₉H₇ClF₃NO₂[2][3][5][6] |

| Molecular Weight | 253.61 g/mol [5] |

| Common Synonyms | Ethyl 3-chloro-5-(trifluoromethyl)picolinate[3][5][6], 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid Ethyl Ester[5][6] |

| SMILES | CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl[2][3] |

| InChI Key | COMQYNZHBCNPNW-UHFFFAOYSA-N[2][3] |

The structure, characterized by an ethyl carboxylate group at the 2-position, a chlorine atom at the 3-position, and a trifluoromethyl group at the 5-position of the pyridine ring, dictates its chemical behavior and physical properties.

Core Physical Properties

The macroscopic physical properties of a compound are direct manifestations of its molecular structure and intermolecular forces. These parameters are essential for purification, handling, and dose calculations in experimental setups.

| Property | Value | Significance in a Laboratory Setting |

| Appearance | Colorless to pale yellow clear liquid[4][5] | Provides a first-pass quality check. Deviations may indicate impurities or degradation. |

| Physical State | Liquid at 20 °C[5] | Dictates appropriate handling and storage procedures. |

| Boiling Point | 276.8 °C @ 760 mmHg[1]64-66 °C @ 0.008 mmHg[3][6] | Critical for purification via distillation. The significant difference highlights the necessity of vacuum for thermal-sensitive compounds. |

| Density | 1.389 g/cm³[1] | Essential for accurate mass-to-volume conversions for preparing solutions and reaction mixtures. |

| Refractive Index | 1.4585-1.4645 @ 20 °C[4] | A rapid and non-destructive method for identity and purity verification. |

| Flash Point | 121.2 °C[1] | Important for safety assessment, indicating the temperature at which the liquid gives off sufficient vapor to ignite. |

| Vapor Pressure | 0.0047 mmHg @ 25 °C[1] | Indicates the volatility of the substance at room temperature. |

Experimental Workflow for Physical Property Verification

To ensure the identity and purity of a new or existing batch of this compound, a systematic workflow should be employed. This process validates the material before its use in critical applications.

Caption: Workflow for the physical and chemical characterization of a reagent.

Solubility Characteristics

While quantitative solubility data is not widely published, the molecular structure provides strong indicators of its expected behavior. The presence of the ethyl ester group and the halogenated aromatic ring suggests good solubility in common organic solvents and poor solubility in water.

Predicted Solubility Profile:

-

Soluble: Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Ethanol.

-

Insoluble: Water, Hexanes (likely sparingly soluble).

Protocol for Experimental Solubility Determination

This protocol provides a reliable method for quantitatively assessing solubility.

-

Preparation: Calibrate an analytical balance. Prepare vials containing a precise volume (e.g., 1.0 mL) of the selected solvent. Maintain a constant temperature using a water bath.

-

Titration: Add a small, pre-weighed amount of this compound to the solvent vial.

-

Mixing: Stir vigorously using a magnetic stir bar until the solute is fully dissolved.

-

Incremental Addition: Continue adding pre-weighed aliquots of the compound, ensuring complete dissolution after each addition.

-

Saturation Point: The saturation point is reached when a small amount of the added solid does not dissolve after prolonged stirring (e.g., 30 minutes).

-

Calculation: The total mass of the dissolved compound divided by the volume of the solvent gives the solubility, typically expressed in mg/mL or mol/L. The system is self-validating as the visual endpoint (persistent solid) is unambiguous.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet in the upfield region corresponding to the ethyl group protons (-CH₃ and -CH₂- respectively), and two doublets in the aromatic region for the two non-equivalent protons on the pyridine ring.

-

¹³C-NMR: The carbon spectrum will display nine unique signals, including those for the carbonyl carbon of the ester, the trifluoromethyl carbon (split into a quartet by fluorine coupling), and the six distinct carbons of the substituted pyridine ring.

-

¹⁹F-NMR: This spectrum should exhibit a single sharp singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent. Its chemical shift is a key identifier.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

~1730 cm⁻¹: A strong C=O stretch from the ethyl ester group.

-

~1100-1300 cm⁻¹: Strong C-F stretching bands from the trifluoromethyl group.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 253 and 255 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a compound containing one chlorine atom.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Hazard Category | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning[2][6] |

| Hazard Statements | H315: Causes skin irritation[2][6][7]H319: Causes serious eye irritation[2][6][7]H335: May cause respiratory irritation[2][6] |

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dark, and dry place.[5] A recommended storage temperature is below 15°C to minimize potential degradation over time.[5]

Conclusion

This compound is a liquid at room temperature with a high boiling point, requiring vacuum distillation for purification. Its identity and purity are best confirmed through a combination of physical constant measurements (density, refractive index) and comprehensive spectroscopic analysis (NMR, IR, MS). Adherence to standard safety protocols is essential due to its irritant properties. The data and methodologies presented in this guide provide a robust framework for the confident and safe use of this important synthetic intermediate in a research and development environment.

References

-

PubChem. (n.d.). Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, 96%, Thermo Scientific Chemicals. Retrieved from [Link]

Sources

- 1. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 2. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, 96%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, 96%, Thermo Scientific Chemicals 10 g [thermofisher.com]

- 5. Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 128073-16-5 | TCI AMERICA [tcichemicals.com]

- 6. labsolu.ca [labsolu.ca]

- 7. tcichemicals.com [tcichemicals.com]

Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate

Introduction: Strategic Importance of a Core Heterocyclic Intermediate

This compound is a key heterocyclic building block in the synthesis of high-value molecules, particularly within the agrochemical and pharmaceutical industries. Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the specific substitution pattern on the pyridine ring, which allows for targeted derivatization. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity in final active ingredients. This guide provides a comprehensive overview of the predominant synthetic pathway, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and development scientists.

Retrosynthetic Analysis: A Convergent Strategy

A logical retrosynthetic analysis of the target molecule reveals a convergent and industrially viable pathway. The synthesis strategy hinges on the sequential functionalization of a pre-formed pyridine ring. The primary disconnection points are the ethyl ester and the carboxylate group, leading back to a key nitrile intermediate. This nitrile is, in turn, derived from a di-halogenated pyridine precursor.

Caption: Overall synthetic pathway from a picoline precursor.

Step 2: Cyanation of DCTF to 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile

This step involves the selective displacement of the chlorine atom at the C2 position of the pyridine ring with a cyanide group. The C2 position is more activated towards nucleophilic aromatic substitution than the C3 position.

This transformation is typically achieved by reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide source, such as sodium cyanide or potassium cyanide. [1][2][3]The reaction often requires an activating agent or catalyst, such as 4-(dimethylamino)pyridine (DMAP), and is carried out in a polar aprotic solvent like propionitrile or N,N-Dimethylacetamide (DMAC). [2][4]The use of a phase-transfer catalyst like benzyltriethylammonium chloride has also been reported to facilitate the reaction. [4] Table 1: Comparison of Cyanation Reaction Conditions

| Cyanide Source | Catalyst/Activator | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Cyanide | 4-(Dimethylamino)pyridine | Propionitrile | Reflux | 75.7 | [2] |

| Sodium Cyanide | Benzyltriethylammonium chloride | Dichloroethane | 20 | ~90 | [4] |

| Potassium Cyanide | 4-(Dimethylamino)pyridine | Acetone | Reflux | Not specified | [3] |

Experimental Protocol: Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Setup: To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and propionitrile (10-15 volumes). [2]2. Reagent Addition: Add 4-(dimethylamino)pyridine (1.05 eq). [2]3. Reaction: Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material. [2]4. Cyanide Addition: Cool the reaction mixture to ambient temperature. In a separate vessel, prepare a solution of sodium cyanide (1.5 eq) in water (2-3 volumes). Add this aqueous solution to the reaction mixture. [2]5. Reaction: Stir the biphasic mixture vigorously for 5-7 hours at ambient temperature. [2]6. Work-up: Dilute the mixture with water and separate the organic phase. Wash the organic layer sequentially with water and 2M HCl (aq). [2]7. Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-5-(trifluoromethyl)picolinonitrile. [2]The product can be further purified by vacuum distillation.

Step 3: Hydrolysis of the Nitrile to 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

The hydrolysis of the 2-cyano group to a carboxylic acid is a standard transformation. This can be achieved under either acidic or basic conditions, followed by acidification to yield the free carboxylic acid. Given the presence of the electron-withdrawing trifluoromethyl group, the pyridine ring is somewhat sensitive, and controlled conditions are necessary to avoid side reactions. Acid-catalyzed hydrolysis using a strong acid like sulfuric acid or hydrochloric acid is common.

Experimental Protocol: Hydrolysis of 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile

-

Setup: Charge a round-bottom flask equipped with a reflux condenser with 5-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq).

-

Reagent Addition: Add a mixture of concentrated sulfuric acid and water (e.g., 75% H₂SO₄) in excess.

-

Reaction: Heat the mixture to 100-120°C and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Carefully cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is obtained as a solid. [5][6][7]

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid. The most straightforward method is a Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid.

Experimental Protocol: Fischer Esterification

-

Setup: Suspend 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in an excess of absolute ethanol (20-30 volumes) in a round-bottom flask equipped with a reflux condenser. [8]2. Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) slowly to the suspension. [8]3. Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. [8]4. Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol. [8]5. Purification: Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on the robust functionalization of a chlorinated trifluoromethylpyridine core. The key transformations—cyanation of a dihalopyridine, hydrolysis of the resulting nitrile, and subsequent esterification—are scalable and high-yielding when optimized. Careful control of reaction conditions, particularly during the cyanation and hydrolysis steps, is crucial for achieving high purity and yield. This guide provides a foundational framework and detailed protocols to enable researchers in the agrochemical and pharmaceutical fields to successfully synthesize this valuable intermediate.

References

- Title: Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Source: Google Patents (WO1998050362A1).

-

Title: Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards. Source: Autech Industry Co.,Limited. URL: [Link]

-

Title: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Source: Asian Journal of Chemistry. URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: Journal of Pesticide Science (J-Stage). URL: [Link]

- Title: Preparation of \trifluoromethyl\pyridines. Source: Google Patents (EP 0110690 A1).

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: PubMed Central (PMC). URL: [Link]

- Title: Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Source: Google Patents (CN107286087B).

- Title: Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. Source: Google Patents (WO2021175959A1).

-

Title: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Source: PubChem. URL: [Link]

- Title: Compounds with spiro-cyclic diamine derivatives. Source: Google Patents (EP 2 368 550 B1).

- Title: Process for the preparation of 2-cyanopyridines. Source: Google Patents (WO2001017970A1).

-

Title: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, 96%, Thermo Scientific Chemicals. Source: Fisher Scientific. URL: [Link]

- Title: 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Source: Google Patents (CN106349159A).

- Title: A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Source: Google Patents (WO2014198278A1).

- Title: Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Source: Google Patents (WO2021105399A1).

Sources

- 1. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 2. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

- 4. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 80194-68-9 | AChemBlock [achemblock.com]

- 8. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and applications, with a focus on providing practical insights for its use in research and development.

Introduction: The Significance of a Fluorinated Pyridine Building Block

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with a pyridine scaffold, a privileged heterocycle in medicinal chemistry, the resulting trifluoromethylpyridine derivatives become highly valuable intermediates for the synthesis of novel therapeutics.

This compound (also known as Ethyl 3-chloro-5-(trifluoromethyl)picolinate) is a prime example of such a crucial building block. Its unique arrangement of a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and an ester functionality on a pyridine ring offers a versatile platform for a wide range of chemical transformations. This guide will serve as a detailed resource for researchers looking to leverage the potential of this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in the laboratory.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Ethyl 3-chloro-5-(trifluoromethyl)picolinate, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid ethyl ester | |

| CAS Number | 1198475-50-1, 128073-16-5 | , |

| Molecular Formula | C₉H₇ClF₃NO₂ | |

| Molecular Weight | 253.61 g/mol | |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 276.8 °C at 760 mmHg | |

| Density | 1.389 g/cm³ | |

| Flash Point | 121.2 °C | |

| Refractive Index | 1.466 |

Synthesis and Mechanism

While multiple synthetic routes to substituted pyridines exist, the preparation of this compound often involves a multi-step sequence. A plausible and efficient method is a palladium-catalyzed carbonylation of a corresponding di-substituted pyridine precursor.

Proposed Synthetic Protocol: Palladium-Catalyzed Carbonylation

This protocol is based on established palladium-catalyzed carbonylation reactions of aryl halides.

Starting Material: 2,5-Dichloro-3-(trifluoromethyl)pyridine

Reagents and Conditions:

-

Ethanol (solvent and reactant)

-

Carbon monoxide (CO) gas

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride)

-

Ligand (e.g., 1,4-bis(diphenylphosphino)butane (dppb))

-

Base (e.g., sodium acetate)

-

High-pressure reactor (autoclave)

-

Temperature: 120 °C

-

Pressure: 11400.8 Torr (approximately 15 atm) of CO

-

Reaction time: 2 hours

Step-by-Step Procedure:

-

To a high-pressure reactor, add 2,5-dichloro-3-(trifluoromethyl)pyridine, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane.

-

Evacuate the reactor and backfill with nitrogen gas three times.

-

Add anhydrous ethanol under a nitrogen atmosphere.

-

Pressurize the reactor with carbon monoxide to the desired pressure.

-

Heat the reaction mixture to 120 °C and stir for 2 hours.

-

After cooling to room temperature, carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

The reaction mixture is then typically filtered to remove the catalyst and any inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Plausible Reaction Mechanism

The synthesis likely proceeds through a palladium-catalyzed carbonylation cycle.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2,5-dichloro-3-(trifluoromethyl)pyridine to form a Pd(II) intermediate.

-

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium complex.

-

Reductive Elimination: The acyl-palladium complex reacts with ethanol, leading to reductive elimination of the final product, this compound, and regenerating the Pd(0) catalyst. The base is crucial for neutralizing the HCl byproduct.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic features.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Ethyl Group: A quartet around 4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.4 ppm (3H, -OCH₂CH₃).

-

Pyridine Ring Protons: Two doublets in the aromatic region (typically between 8.0 and 9.0 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A signal in the range of 160-170 ppm.

-

Pyridine Ring Carbons: Several signals in the aromatic region (120-160 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon: A quartet around 120-130 ppm with a large C-F coupling constant.

-

Ethyl Group Carbons: Signals around 62 ppm (-OCH₂) and 14 ppm (-CH₃).

IR (Infrared) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 253.61). The isotopic pattern for one chlorine atom (M⁺ and M+2 in a roughly 3:1 ratio) should be observable.

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the ester group (-COOC₂H₅).

Reactivity and Applications in Drug Discovery

The unique combination of functional groups in this compound makes it a versatile intermediate for further synthetic transformations.

Reactivity Profile

-

Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, which are common functional groups in drug molecules.

-

Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various nitrogen, oxygen, or sulfur-containing nucleophiles. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the ring for such substitutions.

-

Pyridine Ring: The pyridine nitrogen can be involved in coordination with metal catalysts in cross-coupling reactions, which can sometimes inhibit reactivity. Careful selection of ligands is often necessary to achieve successful transformations.

Key Applications in Medicinal Chemistry

This building block has been utilized in the synthesis of potent drug candidates targeting a range of diseases.

-

RSV Inhibitors: Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a key intermediate in the development of inhibitors of the Respiratory Syncytial Virus (RSV).[1][2]

-

BACE Inhibitors: It is also employed in the synthesis of inhibitors for Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[1][2]

The general importance of trifluoromethylpyridines in agrochemicals and pharmaceuticals is well-documented, with their presence often leading to enhanced biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and related compounds.

Hazard Identification:

-

Based on data for related compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.[3]

-

It may cause skin, eye, and respiratory irritation.[3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]

-

Ventilation: Handle in a well-ventilated fume hood to minimize inhalation exposure.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.[3]

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Combustion may produce toxic gases such as hydrogen chloride and hydrogen fluoride.[4]

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents on the pyridine ring, provide a powerful tool for medicinal chemists. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, is crucial for unlocking its full potential in the discovery and development of new pharmaceuticals.

References

-

PubChem Compound Summary for CID 22013558, Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]

Sources

Spectroscopic Data for Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate: A Technical Guide

Introduction

Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its structural complexity, featuring a trifluoromethyl group, a chlorine atom, and an ethyl ester on a pyridine scaffold, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the principles, experimental protocols, and interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar complex heterocyclic molecules.

Compound Details:

-

IUPAC Name: Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate

-

CAS Number: 128073-16-5

-

Molecular Formula: C₉H₇ClF₃NO₂

-

Molecular Weight: 253.61 g/mol

-

Chemical Structure:

Note: A placeholder for a proper chemical structure image.

The Strategic Workflow of Spectroscopic Analysis

The complete characterization of a molecule like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The overall workflow is designed to first identify the functional groups present, then to map the carbon-hydrogen framework, and finally to confirm the overall molecular weight and elemental composition.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms.

Proton (¹H) NMR Spectroscopy

Theoretical Insight: ¹H NMR provides information about the number of different proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the trifluoromethyl group will deshield the aromatic protons, shifting their signals downfield. The ethyl group will exhibit a characteristic quartet and triplet pattern.

Experimental Protocol:

-

Weigh 5-25 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, unscratched 5 mm NMR tube.[4]

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

Predicted Data Interpretation:

-

Aromatic Protons (H-4, H-6): Two signals are expected in the aromatic region (typically δ 7.5-9.0 ppm). Due to the substitution pattern, these protons will likely appear as doublets, coupling to each other. The proton at the H-6 position is expected to be further downfield due to its proximity to the nitrogen atom.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the two methylene protons (–CH₂–) is expected around δ 4.4 ppm, split by the adjacent methyl group. A triplet corresponding to the three methyl protons (–CH₃) is expected further upfield, around δ 1.4 ppm, split by the adjacent methylene group.

| Predicted ¹H NMR Data | ||||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.7 | d | ~2.5 | 1H | H-6 |

| ~8.1 | d | ~2.5 | 1H | H-4 |

| ~4.4 | q | ~7.1 | 2H | -OCH₂ CH₃ |

| ~1.4 | t | ~7.1 | 3H | -OCH₂CH₃ |

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Insight: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of single peaks. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Other carbons on the pyridine ring will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

Experimental Protocol:

-

A more concentrated sample (50-100 mg) is prepared as described for ¹H NMR.[3]

-

The spectrum is acquired with broadband proton decoupling to simplify the signals.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Predicted Data Interpretation:

-

Pyridine Ring Carbons: Five distinct signals are expected. The carbon directly attached to the trifluoromethyl group (C-3) will be split into a quartet. The chemical shifts will be influenced by the attached substituents.

-

Ester Group Carbons: The carbonyl carbon (C=O) will appear significantly downfield (~165 ppm). The methylene (–CH₂–) and methyl (–CH₃) carbons will appear upfield.

-

Trifluoromethyl Carbon (-CF₃): This carbon signal will be a quartet, typically found around δ 120-125 ppm, with a large C-F coupling constant.

| Predicted ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment |

| ~164 | s | C =O |

| ~152 | s | C-2 |

| ~148 | m | C-6 |

| ~138 | m | C-4 |

| ~135 | q (¹JCF ≈ 35 Hz) | C-3 |

| ~123 | q (¹JCF ≈ 275 Hz) | -C F₃ |

| ~122 | s | C-5 |

| ~63 | s | -OCH₂ CH₃ |

| ~14 | s | -OCH₂CH₃ |

Fluorine-19 (¹⁹F) NMR Spectroscopy

Theoretical Insight: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. It provides a clean spectrum, often with a single signal for a -CF₃ group, unless there are other fluorine atoms nearby to cause coupling. The chemical shift is indicative of the electronic environment of the fluorine atoms.

Experimental Protocol:

-

The sample is prepared similarly to ¹H NMR, though concentration is less critical due to the high sensitivity of the ¹⁹F nucleus.

-

The spectrum is referenced to an external standard, commonly trichlorofluoromethane (CFCl₃) at δ 0.0 ppm.

Predicted Data Interpretation: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for similar trifluoromethyl-substituted pyridines, the chemical shift is anticipated to be in the range of δ -60 to -65 ppm.[5]

| Predicted ¹⁹F NMR Data | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks separated by 2 m/z units (for ³⁵Cl and ³⁷Cl) in an approximate 3:1 intensity ratio.

Caption: A simplified Mass Spectrometry workflow.

Experimental Protocol:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.[7]

-

Data is acquired using an appropriate ionization method, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) which induces more fragmentation.

Data Interpretation:

-

Molecular Ion (M⁺): The exact mass of the compound is 253.0117 Da. In high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental composition. The nominal mass is 253 Da.

-

Isotopic Pattern: A molecular ion cluster will be observed at m/z 253 and m/z 255, with relative intensities of approximately 3:1, which is the characteristic signature of a molecule containing one chlorine atom.

-

Key Fragmentation Patterns: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement.[8][9]

| Predicted Mass Spectrometry Data | ||

| m/z (Da) | Relative Intensity | Possible Assignment |

| 253 / 255 | ~3:1 | [M]⁺ (Molecular Ion) |

| 225 / 227 | Variable | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 208 / 210 | Variable | [M - •OC₂H₅]⁺ |

| 180 / 182 | Variable | [M - C₂H₅ - CO]⁺ |

| 69 | Variable | [CF₃]⁺ |

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds and functional groups. It is an excellent tool for identifying the types of functional groups present in a molecule.

Experimental Protocol:

-

Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[10][11][12]

-

Pressure is applied to ensure good contact between the sample and the crystal.[13]

-

A background spectrum of the empty crystal is taken first, followed by the sample spectrum.

Predicted Data Interpretation: The IR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule.

| Predicted IR Absorption Data | ||

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1730 | Strong | C=O stretch (ester carbonyl) |

| ~1600, ~1570 | Medium-Strong | C=C and C=N ring stretching (pyridine)[14][15] |

| ~1300-1100 | Very Strong | C-F stretches (trifluoromethyl group) |

| ~1250 | Strong | C-O stretch (ester) |

| ~800-700 | Medium-Strong | C-Cl stretch |

Conclusion

The comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and the fluorine environment. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotopic pattern serving as a definitive marker. Finally, IR spectroscopy provides rapid confirmation of the key functional groups. Together, these techniques offer an unambiguous and detailed characterization essential for quality control, reaction monitoring, and further research and development in the pharmaceutical and agrochemical industries.

References

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Katritzky, A. R. (1958). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Journal of the American Chemical Society. [Link]

-

Kline, C. H., & Turkevich, J. (1944). Correlations of the infrared spectra of some pyridines. Journal of Chemical Physics. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Novabiochem. NMR sample preparation guidelines. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

-

ACS Publications. Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Supporting Information. General information. NMR spectra were obtained on a 400 MHz spectrometer...

-

Doc Brown's Chemistry. mass spectrum of ethyl ethanoate. [Link]

-

SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

-

ResearchGate. Syntheses, characterization, and crystal structures of two zinc(II) carboxylates containing pyridine. [Link]

-

PubMed. Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

Digital Commons @ University of Rhode Island. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

-

Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

- NASA. Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites.

Sources

- 1. scribd.com [scribd.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. rsc.org [rsc.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. tecan.com [tecan.com]

- 8. scribd.com [scribd.com]

- 9. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. agilent.com [agilent.com]

- 11. youtube.com [youtube.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. Correlations of the infrared spectra of some pyridines | Semantic Scholar [semanticscholar.org]

- 15. chimia.ch [chimia.ch]

Discovery and history of trifluoromethylpyridine derivatives

An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridine Derivatives

Abstract